

An In-depth Technical Guide to 1-Bromo-2-ethylbenzene

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Compound of Interest

Compound Name: **1-Bromo-2-ethylbenzene**

Cat. No.: **B162476**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and spectroscopic analysis of **1-Bromo-2-ethylbenzene**. The information is intended for use by professionals in the fields of chemical research and drug development.

Core Data Summary

A summary of the key quantitative data for **1-Bromo-2-ethylbenzene** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₉ Br	[1][2]
Molecular Weight	185.06 g/mol	[1][3]
CAS Number	1973-22-4	[1][2][3]
Appearance	Clear, colorless to light yellow liquid	[2]
Density	1.338 g/mL at 25 °C	[3]
Boiling Point	199 °C (at 760 mmHg)	[3]
Melting Point	-56 °C	[2]
Refractive Index	n _{20/D} 1.549	[2][3]
Flash Point	77 °C (closed cup)	
Vapor Pressure	0.471 mmHg at 25 °C	[2]
LogP	3.5	[2]
¹ H NMR (CDCl ₃ , 300 MHz)	δ 7.50 (d, 1H), 7.20 (m, 2H), 7.03 (m, 1H), 2.74 (d, 2H), 1.21 (t, 3H)	
¹³ C NMR (CDCl ₃ , 75.43 MHz)	δ 144, 133, 130, 127, 124, 30, 15	
Mass Spectrum (EI)	Key peaks at m/z 186, 184, 171, 169, 105	

Synthesis of 1-Bromo-2-ethylbenzene via Sandmeyer Reaction

A common and effective method for the synthesis of **1-Bromo-2-ethylbenzene** is the Sandmeyer reaction, starting from 2-ethylaniline.[4][5] This reaction involves the diazotization of the primary amine followed by displacement of the diazonium group with a bromide ion, catalyzed by a copper(I) salt.[6]

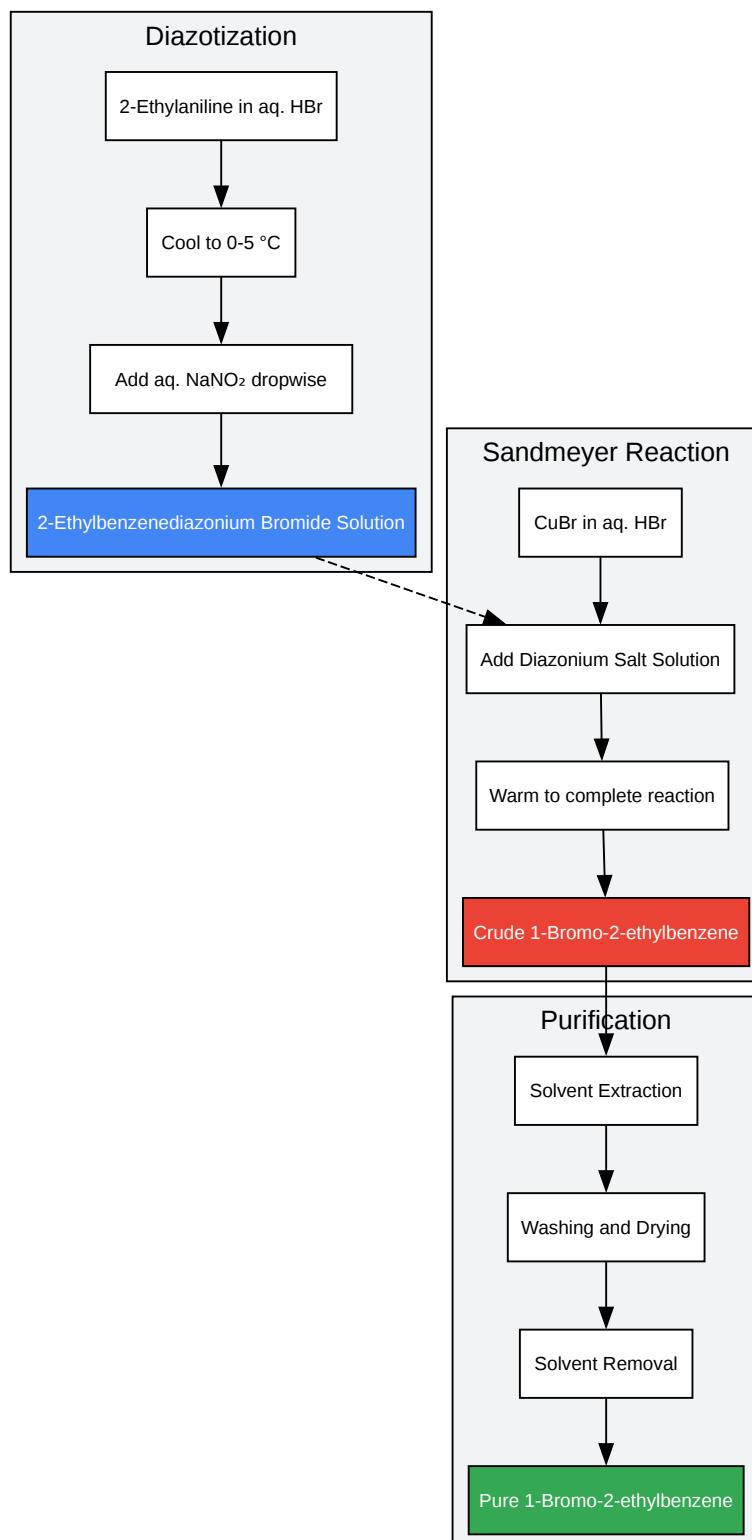
Experimental Protocol:

- Diazotization of 2-Ethylaniline:
 - In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of 2-ethylaniline in aqueous hydrobromic acid (HBr) is prepared.
 - The flask is cooled to 0-5 °C in an ice-salt bath.
 - A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred solution of 2-ethylaniline hydrobromide. The temperature must be maintained below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
 - The reaction is stirred for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the 2-ethylbenzenediazonium bromide salt.
- Sandmeyer Reaction:
 - In a separate flask, a solution of copper(I) bromide (CuBr) in aqueous HBr is prepared.
 - The freshly prepared, cold 2-ethylbenzenediazonium bromide solution is added portion-wise to the stirred CuBr solution.
 - Vigorous nitrogen evolution is typically observed. The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., to 50-60 °C) to ensure the reaction goes to completion.^[7]
 - After gas evolution ceases, the reaction mixture is cooled to room temperature.
- Work-up and Isolation:
 - The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
 - The combined organic layers are washed sequentially with dilute aqueous sodium hydroxide (to remove excess acid), water, and brine.

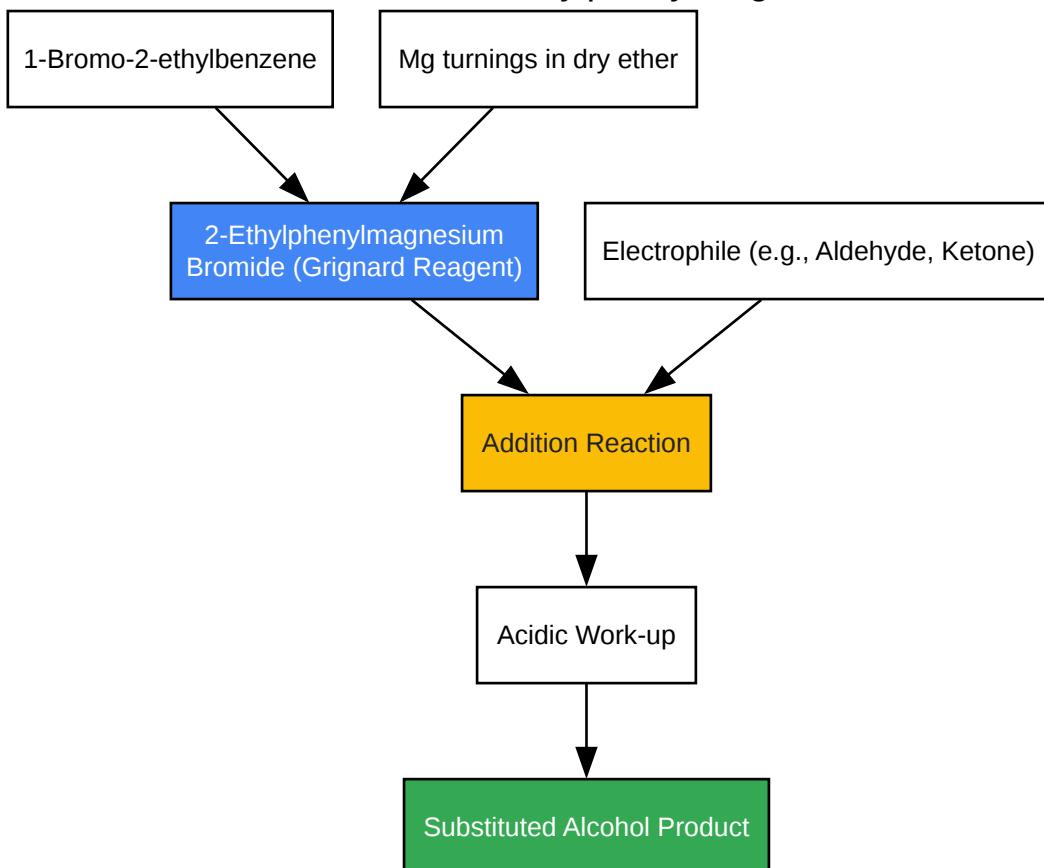
- The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Logical Workflow for Sandmeyer Synthesis

Workflow for the Synthesis of 1-Bromo-2-ethylbenzene



Formation and Reaction of 2-Ethylphenylmagnesium Bromide

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